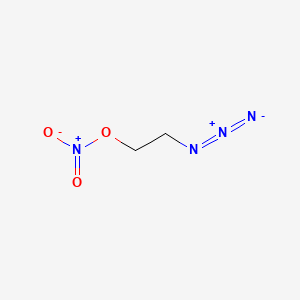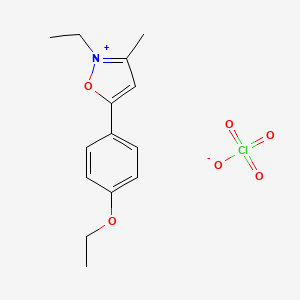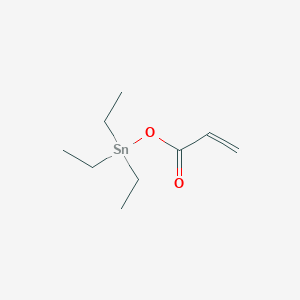
Ethyl (triethylsilylmethyl) sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (triethylsilylmethyl) sulfide is an organosulfur compound characterized by the presence of both ethyl and triethylsilylmethyl groups attached to a sulfur atom. This compound is part of the broader class of sulfides, which are sulfur analogs of ethers. Sulfides are known for their diverse chemical reactivity and applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (triethylsilylmethyl) sulfide can be synthesized through the reaction of ethyl halides with triethylsilylmethyl thiolate anions. The general reaction involves the nucleophilic substitution of the ethyl halide by the thiolate anion, resulting in the formation of the desired sulfide compound. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反应分析
Types of Reactions
Ethyl (triethylsilylmethyl) sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide back to thiols or other reduced sulfur species.
Substitution: The ethyl and triethylsilylmethyl groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted sulfides depending on the nucleophile used.
科学研究应用
Ethyl (triethylsilylmethyl) sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of ethyl (triethylsilylmethyl) sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. The triethylsilylmethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .
相似化合物的比较
Ethyl (triethylsilylmethyl) sulfide can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (trimethylsilylmethyl) sulfide: Similar structure but with a trimethylsilylmethyl group instead of a triethylsilylmethyl group.
Phenyl (triethylsilylmethyl) sulfide: Similar structure but with a phenyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituent groups .
属性
CAS 编号 |
51042-03-6 |
|---|---|
分子式 |
C9H22SSi |
分子量 |
190.42 g/mol |
IUPAC 名称 |
triethyl(ethylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H22SSi/c1-5-10-9-11(6-2,7-3)8-4/h5-9H2,1-4H3 |
InChI 键 |
ZLIDKBOMGHZEPJ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)CSCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1H-Pyrido[3,4-b]carbazole](/img/structure/B14654504.png)

![4-Oxo-3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-sulfonic acid](/img/structure/B14654513.png)

![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)




![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)
